N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea
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Overview
Description
N-[2-(Diethylamino)ethyl]-N-ethyl-N’-phenylurea is an organic compound with a complex structure that includes both amine and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-N-ethyl-N’-phenylurea typically involves the reaction of N-ethyl-N’-phenylurea with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of N-[2-(Diethylamino)ethyl]-N-ethyl-N’-phenylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-N-ethyl-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-N-ethyl-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-N-ethyl-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]-N’-phenylurea
- N-[2-(Diethylamino)ethyl]-N-ethylurea
- N-[2-(Diethylamino)ethyl]-N’-ethyl-N’-phenylurea
Uniqueness
N-[2-(Diethylamino)ethyl]-N-ethyl-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
88555-52-6 |
---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-1-ethyl-3-phenylurea |
InChI |
InChI=1S/C15H25N3O/c1-4-17(5-2)12-13-18(6-3)15(19)16-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3,(H,16,19) |
InChI Key |
FDXYRDYOWOFVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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